molecular formula C17H18N2O6S B6413103 4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid CAS No. 1261916-92-0

4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid

Cat. No.: B6413103
CAS No.: 1261916-92-0
M. Wt: 378.4 g/mol
InChI Key: SKTSVTXGYAAPKV-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a t-butylsulfamoylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of benzoic acid derivatives followed by sulfonation and subsequent introduction of the t-butyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of 4-(3-t-Butylsulfamoylphenyl)-2-aminobenzoic acid.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the t-butylsulfamoylphenyl substituent.

    3-t-Butylsulfamoylbenzoic acid: Lacks the nitro group.

    2-Nitrobenzoic acid: Lacks both the t-butylsulfamoylphenyl substituent and the specific position of the nitro group.

Uniqueness

4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and t-butylsulfamoylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-6-4-5-11(9-13)12-7-8-14(16(20)21)15(10-12)19(22)23/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSVTXGYAAPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130116
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-92-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261916-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethyl)amino]sulfonyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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